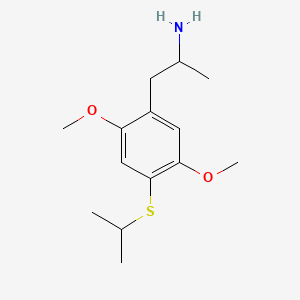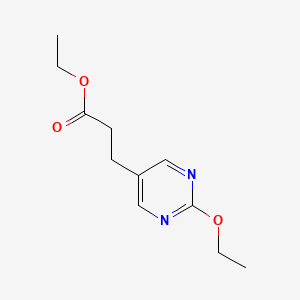
Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate, also known as EEP, is a synthetic compound with a wide range of applications in the scientific field. It is a versatile compound that is used in many areas of research, from organic synthesis to drug development. EEP is a highly reactive compound that can be used in a variety of reactions, making it a valuable tool for scientists.
科学的研究の応用
Polymorphism and Analytical Challenges
A notable study conducted by Vogt et al. (2013) focused on the polymorphism of a closely related compound, investigating its analytical challenges. Through spectroscopic and diffractometric techniques, two polymorphic forms were characterized, highlighting the difficulties in distinguishing these forms due to their similar spectra and diffraction patterns. This research underscores the complexity of analyzing and characterizing compounds like Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate, especially when polymorphism is involved (Vogt, Williams, Johnson, & Copley, 2013).
Synthesis of Pyrido[2,3-d]pyrimidines
Harutyunyan et al. (2015) described a one-step synthesis method that could potentially be applied to derivatives of this compound. This method involves the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines, showcasing the versatility of pyrimidin-5-yl compounds in synthesizing complex heterocyclic structures. This research opens doors for synthesizing a wide array of pyrido[2,3-d]pyrimidines, which could have numerous applications in drug development and materials science (Harutyunyan, Panosyan, Chishmarityan, Tamazyan, & Ayvazyan, 2015).
Crystal Structure Insights
Research into the crystal structure of compounds similar to this compound can provide valuable insights into their properties and potential applications. For instance, Liu et al. (2012) explored the crystal structure of Dabigatran etexilate tetrahydrate, revealing the importance of intramolecular and intermolecular hydrogen bonds in determining the compound's stability and interactions. Such studies are crucial for understanding how the structural features of these compounds influence their behavior and functionality in various applications (Liu, Zhang, Cai, Xu, & Shen, 2012).
Enzyme-catalyzed Synthesis
The enzyme-catalyzed synthesis of derivatives of this compound has been explored, showcasing the potential for efficient and selective synthesis methods. Brem et al. (2010) developed a multienzymatic procedure for synthesizing highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids, starting from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates. This method represents a significant advancement in the synthesis of stereochemically complex compounds, potentially applicable to this compound derivatives (Brem, Toșa, Paizs, Vass, & Irimie, 2010).
将来の方向性
特性
IUPAC Name |
ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-15-10(14)6-5-9-7-12-11(13-8-9)16-4-2/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFPKSYRUQRFJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)CCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B595389.png)

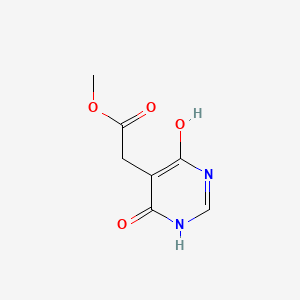

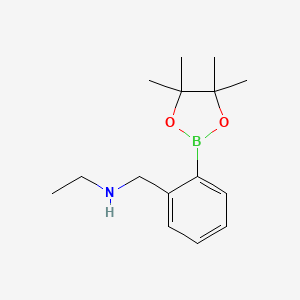

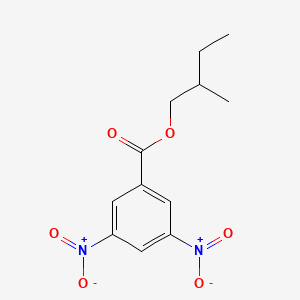
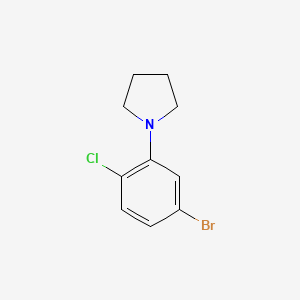
![4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride](/img/structure/B595401.png)

![Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B595403.png)

